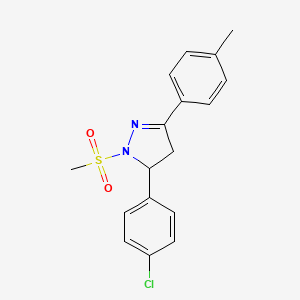
5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative, which is a class of organic compounds containing a five-membered ring with two nitrogen atoms. Pyrazolines are known for their diverse pharmacological activities and are of interest in medicinal chemistry. Although the specific compound is not directly described in the provided papers, similar compounds with chlorophenyl and tolyl groups have been synthesized and characterized, indicating the relevance of such structures in chemical research.
Synthesis Analysis
The synthesis of related pyrazoline compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was synthesized and characterized by elemental analysis, IR, and X-ray single crystal diffraction . While the exact synthesis method for the compound is not provided, it can be inferred that similar synthetic routes may be applicable, involving acetylation and cyclization steps.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often elucidated using crystallographic techniques. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined to crystallize in the triclinic space group with specific cell parameters . Density functional theory (DFT) calculations are also employed to predict the geometry and vibrational frequencies, which are then compared with experimental data to validate the theoretical models .
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives can be inferred from their molecular structure and electronic properties. The HOMO-LUMO energy gap obtained from DFT calculations provides insight into the chemical stability and reactivity of the compound. A smaller energy gap typically indicates higher reactivity. The molecular electrostatic potential map can also be used to predict sites of nucleophilic and electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives, such as thermodynamic properties, can be calculated using DFT methods. These properties include heat capacity (C0p,m), entropy (S0m), and enthalpy (H0m), and their variation with temperature can provide valuable information about the stability and reactivity of the compound under different conditions . The density and crystallographic parameters are also key physical properties that are determined experimentally .
Applications De Recherche Scientifique
Structural Characterization and Docking Studies
Crystal Structure and Molecular Docking : Al-Hourani et al. (2015) explored the crystal structure of tetrazole derivatives similar to the specified compound, providing insights into their molecular orientation and potential as COX-2 inhibitors through molecular docking studies. This research underscores the importance of structural analysis in understanding the interaction of such molecules with biological targets (Al-Hourani et al., 2015).
Synthetic Routes and Precursors
Synthesis from Methyl Phenyl Sulfone : Yokoyama et al. (1984) demonstrated the synthesis of pharmaceutically important heteroaromatics, including pyrazoles, from methyl phenyl sulfone, highlighting a key synthetic route for producing such compounds (Yokoyama et al., 1984).
Potential Biological Activities
Biological Activities of Pyrazolyl Derivatives : Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, and evaluated their herbicidal and insecticidal activities. This study provides a foundation for understanding the potential biological applications of such compounds (Wang et al., 2015).
Antimicrobial and Cytotoxic Activities : Muralikrishna et al. (2012) prepared a new class of sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl derivatives, and tested them for antimicrobial activity and cytotoxicity, suggesting the potential medical relevance of these compounds (Muralikrishna et al., 2012).
Advanced Synthetic Strategies
Tandem Reactions for Synthesis : Zhu et al. (2011) described an efficient strategy for synthesizing dihydropyrazoles, including 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, through a tandem reaction of propargyl alcohol and N-sulfonylhydrazone. This highlights an innovative approach to constructing pyrazole derivatives (Zhu et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, methanesulfonyl chloride, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It’s also noted that it may cause an allergic skin reaction, be fatal if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12-3-5-13(6-4-12)16-11-17(20(19-16)23(2,21)22)14-7-9-15(18)10-8-14/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSPUKNSBYSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)
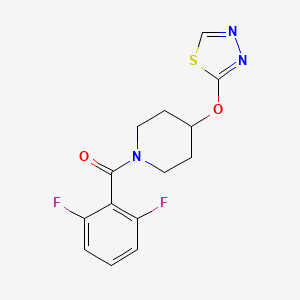
![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2514175.png)
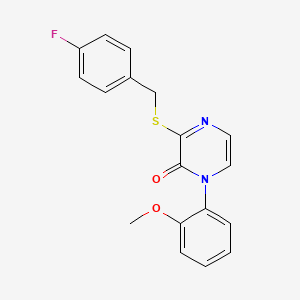
![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)
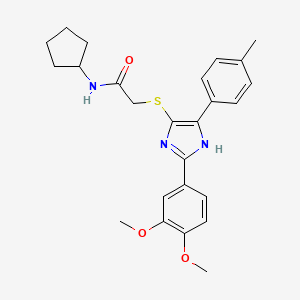
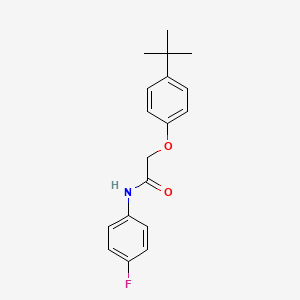
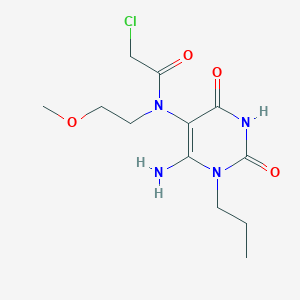
![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)


